molecular formula C11H18ClNO3 B12438392 tert-butyl (2R)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate

tert-butyl (2R)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate

Cat. No.: B12438392
M. Wt: 247.72 g/mol
InChI Key: FXJFCSOQVPPIHK-MRVPVSSYSA-N
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Description

tert-butyl (2R)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are often used in various chemical and pharmaceutical applications due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Chloroacetyl Group: This step involves the reaction of the pyrrolidine derivative with chloroacetyl chloride under controlled conditions.

    tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group using tert-butyl chloroformate.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the chloroacetyl group to other functional groups.

    Substitution: The chloroacetyl group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to carboxylic acids, while substitution with amines may form amides.

Scientific Research Applications

Chemistry

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition Studies: May be used to study the inhibition of specific enzymes due to its structural properties.

Medicine

    Drug Development: Potential use in the development of pharmaceuticals targeting specific biological pathways.

Industry

    Chemical Manufacturing: Used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate depends on its specific application. In enzyme inhibition, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (2R)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate
  • tert-butyl (2R)-2-(2-fluoroacetyl)pyrrolidine-1-carboxylate

Uniqueness

The uniqueness of tert-butyl (2R)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H18ClNO3

Molecular Weight

247.72 g/mol

IUPAC Name

tert-butyl (2R)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H18ClNO3/c1-11(2,3)16-10(15)13-6-4-5-8(13)9(14)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1

InChI Key

FXJFCSOQVPPIHK-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)CCl

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)CCl

Origin of Product

United States

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